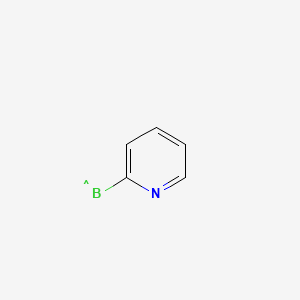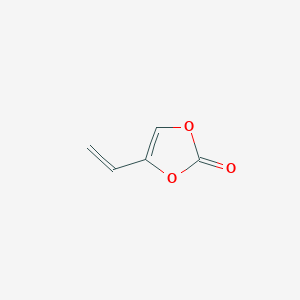
4-Ethenyl-2H-1,3-dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2H-1,3-dioxol-2-one is a chemical compound with the molecular formula C5H4O3. It is a cyclic carbonate derivative and is known for its unique structure, which includes a five-membered ring containing two oxygen atoms and an ethenyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2H-1,3-dioxol-2-one typically involves the reaction of ethylene carbonate with acetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the use of vinylene carbonate as a starting material, which undergoes a series of chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized products .
Applications De Recherche Scientifique
4-Ethenyl-2H-1,3-dioxol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2H-1,3-dioxol-2-one involves its ability to undergo polymerization and form stable complexes with other molecules. The ethenyl group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. Additionally, the cyclic carbonate structure allows for interactions with various molecular targets, including enzymes and receptors, which can modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinylene Carbonate: Similar in structure but lacks the ethenyl group.
Ethylene Carbonate: Contains a similar cyclic carbonate structure but without the ethenyl group.
4,5-Dimethyl-1,3-dioxol-2-one: A derivative with methyl groups instead of the ethenyl group.
Uniqueness
4-Ethenyl-2H-1,3-dioxol-2-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and allows for the formation of a wide range of functionalized derivatives. This makes it a valuable compound in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
866552-04-7 |
|---|---|
Formule moléculaire |
C5H4O3 |
Poids moléculaire |
112.08 g/mol |
Nom IUPAC |
4-ethenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h2-3H,1H2 |
Clé InChI |
CANNDADZLNCIIA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)

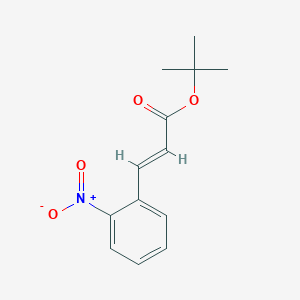
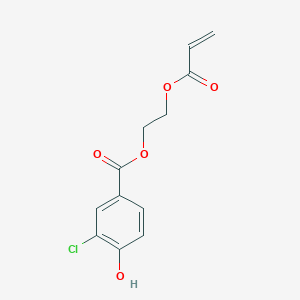
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)

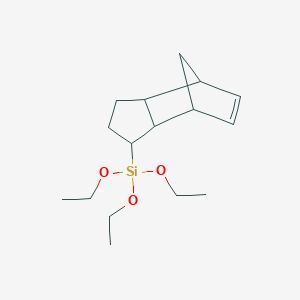

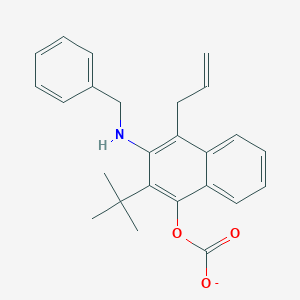

![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
